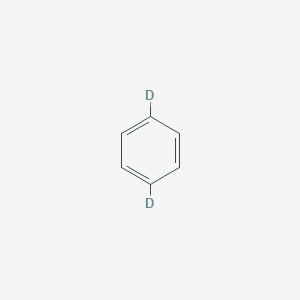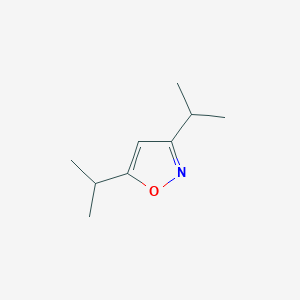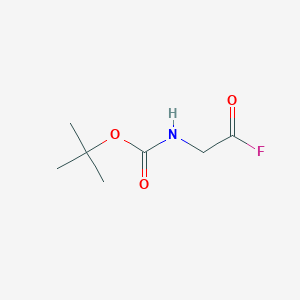
1,1-dimethylethyl N-(fluorocarbonylmethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-dimethylethyl N-(fluorocarbonylmethyl)carbamate, also known as TFMC, is a carbamate compound that has been extensively studied for its potential applications in scientific research. TFMC is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 183.18 g/mol. In
Mecanismo De Acción
The mechanism of action of 1,1-dimethylethyl N-(fluorocarbonylmethyl)carbamate involves the formation of a covalent bond between the carbamate group of the compound and the active site of acetylcholinesterase or butyrylcholinesterase. This covalent bond prevents the enzymes from hydrolyzing acetylcholine, leading to an accumulation of the neurotransmitter in the synaptic cleft. This results in an increase in cholinergic neurotransmission, which can have a range of physiological effects.
Biochemical and Physiological Effects
1,1-dimethylethyl N-(fluorocarbonylmethyl)carbamate has been shown to have a range of biochemical and physiological effects, including an increase in cholinergic neurotransmission, an increase in the release of acetylcholine, and an increase in the density of acetylcholine receptors. 1,1-dimethylethyl N-(fluorocarbonylmethyl)carbamate has also been shown to have neuroprotective effects, particularly in the context of Alzheimer's disease, where it has been shown to reduce the accumulation of beta-amyloid plaques in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1,1-dimethylethyl N-(fluorocarbonylmethyl)carbamate for lab experiments is its potency as an acetylcholinesterase inhibitor. This makes it a valuable tool for studying the role of cholinergic neurotransmission in various physiological processes. However, one limitation of 1,1-dimethylethyl N-(fluorocarbonylmethyl)carbamate is its potential toxicity, particularly at high concentrations. Careful dosage and safety considerations are necessary when using 1,1-dimethylethyl N-(fluorocarbonylmethyl)carbamate in lab experiments.
Direcciones Futuras
There are several future directions for research on 1,1-dimethylethyl N-(fluorocarbonylmethyl)carbamate, including its potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders. 1,1-dimethylethyl N-(fluorocarbonylmethyl)carbamate may also have potential applications in the treatment of other diseases that involve dysregulation of cholinergic neurotransmission, such as schizophrenia and depression. Further research is also needed to explore the potential toxicity of 1,1-dimethylethyl N-(fluorocarbonylmethyl)carbamate and to develop safer and more effective derivatives of the compound.
Aplicaciones Científicas De Investigación
1,1-dimethylethyl N-(fluorocarbonylmethyl)carbamate has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology. 1,1-dimethylethyl N-(fluorocarbonylmethyl)carbamate is a potent inhibitor of acetylcholinesterase, an enzyme that plays a critical role in the regulation of cholinergic neurotransmission. 1,1-dimethylethyl N-(fluorocarbonylmethyl)carbamate has also been shown to inhibit the activity of butyrylcholinesterase, another enzyme that is involved in the metabolism of acetylcholine.
Propiedades
Número CAS |
133010-01-2 |
|---|---|
Nombre del producto |
1,1-dimethylethyl N-(fluorocarbonylmethyl)carbamate |
Fórmula molecular |
C7H12FNO3 |
Peso molecular |
177.17 g/mol |
Nombre IUPAC |
tert-butyl N-(2-fluoro-2-oxoethyl)carbamate |
InChI |
InChI=1S/C7H12FNO3/c1-7(2,3)12-6(11)9-4-5(8)10/h4H2,1-3H3,(H,9,11) |
Clave InChI |
ULQZUCUHAZNBPI-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NCC(=O)F |
SMILES canónico |
CC(C)(C)OC(=O)NCC(=O)F |
Sinónimos |
Carbamic acid, (2-fluoro-2-oxoethyl)-, 1,1-dimethylethyl ester (9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


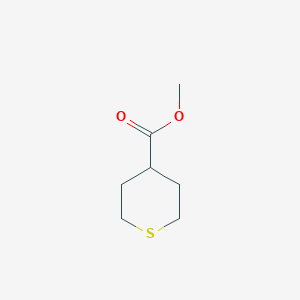
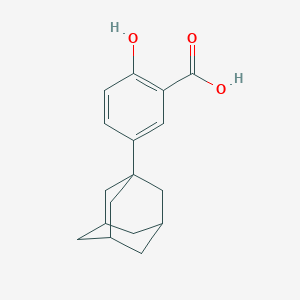

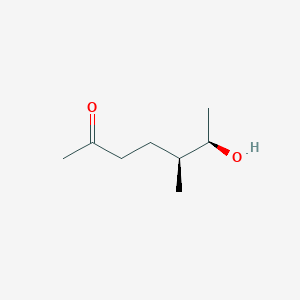

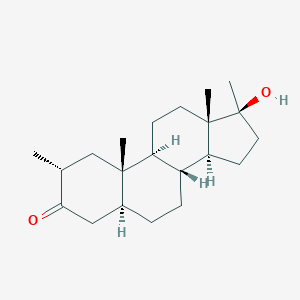
![2-[Bis[2-[carboxylatomethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetate;hydrate](/img/structure/B159531.png)
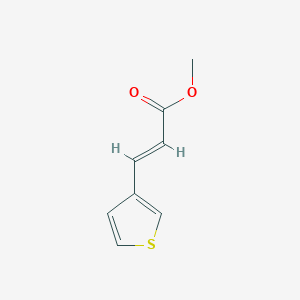
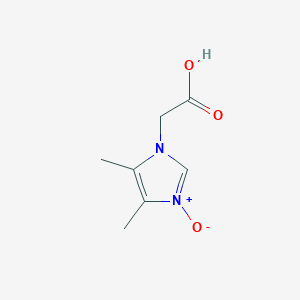
![N-[(4-ethylphenyl)methyl]-2-methylpropan-2-amine](/img/structure/B159538.png)
